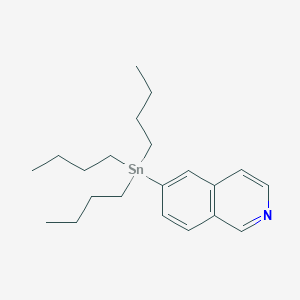

6-(Tributylstannyl)isoquinoline

Description

Properties

IUPAC Name |

tributyl(isoquinolin-6-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N.3C4H9.Sn/c1-2-4-9-7-10-6-5-8(9)3-1;3*1-3-4-2;/h2-7H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYLJBVOUFKVZJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC2=C(C=C1)C=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33NSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676717 | |

| Record name | 6-(Tributylstannyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220514-06-7 | |

| Record name | 6-(Tributylstannyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-(Tributylstannyl)isoquinoline: Synthesis, Properties, and Applications in Cross-Coupling Chemistry

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 220514-06-7

Abstract

This technical guide provides a comprehensive overview of 6-(tributylstannyl)isoquinoline, a key organometallic reagent in modern organic synthesis. With full editorial control, this document delves into the core aspects of this compound, from its synthesis and physicochemical properties to its critical applications in palladium-catalyzed cross-coupling reactions, particularly the Stille reaction. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this versatile building block in the synthesis of complex molecules and novel pharmaceutical agents. The content is grounded in scientific literature, with detailed experimental protocols and troubleshooting insights to ensure practical applicability and reproducibility.

Introduction: The Strategic Importance of the Isoquinoline Scaffold and Organostannanes

The isoquinoline motif is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs with a wide range of biological activities.[1] The ability to functionalize the isoquinoline ring at specific positions is therefore of paramount importance in drug discovery and development. Organostannanes, particularly tributylstannyl derivatives, have emerged as highly effective reagents for the introduction of carbon-based substituents onto aromatic and heteroaromatic rings through palladium-catalyzed cross-coupling reactions.[2]

This compound serves as a valuable synthon, enabling the introduction of the isoquinolin-6-yl moiety into a target molecule. This specific isomer is of significant interest as the C6 position is a key site for modification in the development of isoquinoline-based therapeutics. The Stille reaction, which utilizes organostannanes, is renowned for its tolerance of a wide array of functional groups, making it a powerful tool in the late-stage functionalization of complex molecules.[3] This guide will provide a detailed exploration of the synthesis, properties, and practical applications of this compound, with a focus on empowering researchers to leverage its synthetic potential.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application in synthesis. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| CAS Number | 220514-06-7 | Internal Search |

| Molecular Formula | C₂₁H₃₃NSn | [4] |

| Molecular Weight | 418.2 g/mol | [4] |

| Appearance | Not explicitly found, likely a liquid or low-melting solid | General knowledge |

| Boiling Point | 454.8 ± 37.0 °C (Predicted) | [4] |

| Melting Point | Not explicitly found | |

| Solubility | Soluble in common organic solvents (e.g., THF, toluene, DMF, dioxane) | General knowledge |

| pKa | 5.38 ± 0.14 (Predicted) | [4] |

Synthesis of this compound

The most common and practical approach to the synthesis of this compound involves a two-step sequence starting from a readily available precursor, 6-bromoisoquinoline.

Synthesis of 6-Bromoisoquinoline (Precursor)

A reliable method for the preparation of 6-bromoisoquinoline is the Pomeranz-Fritsch reaction, followed by bromination. A detailed protocol for the synthesis of 6-bromoisoquinoline can be found in the literature.[5]

Stannylation of 6-Bromoisoquinoline

The conversion of 6-bromoisoquinoline to this compound is typically achieved via a palladium-catalyzed stannylation reaction using hexabutylditin ((Bu₃Sn)₂) as the tin source.

Reaction Scheme:

Synthesis of this compound.

Experimental Protocol:

Materials:

-

6-Bromoisoquinoline

-

Hexabutylditin ((Bu₃Sn)₂)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Anhydrous toluene

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 6-bromoisoquinoline (1.0 eq).

-

Add anhydrous toluene to dissolve the starting material.

-

Add hexabutylditin (1.1 eq).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq).

-

Reflux the reaction mixture until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Organotin reagents and palladium catalysts can be sensitive to oxygen, so an inert atmosphere is crucial to prevent degradation and ensure catalytic activity.

-

Anhydrous Solvent: Water can interfere with the catalytic cycle and lead to side reactions.

-

Excess Hexabutylditin: A slight excess of the tin reagent is used to ensure complete conversion of the starting material.

-

Palladium Catalyst: Pd(PPh₃)₄ is a commonly used and effective catalyst for Stille-type reactions.

Application in Stille Cross-Coupling Reactions

This compound is a cornerstone reagent for the Stille cross-coupling reaction, enabling the formation of a C-C bond between the C6 position of the isoquinoline ring and an sp²-hybridized carbon of an organic electrophile (e.g., aryl, heteroaryl, or vinyl halides or triflates).

General Reaction Scheme:

General Stille cross-coupling reaction.

Catalytic Cycle: The mechanism of the Stille reaction is well-established and proceeds through a catalytic cycle involving:

-

Oxidative Addition: The Pd(0) catalyst reacts with the organic electrophile (R-X) to form a Pd(II) complex.

-

Transmetalation: The organostannane transfers its organic group (the isoquinolin-6-yl moiety in this case) to the palladium center, displacing the halide or triflate.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.

Catalytic cycle of the Stille reaction.

Detailed Experimental Protocol: Synthesis of 6-(4-Tolyl)isoquinoline

This protocol provides a specific example of a Stille coupling reaction using this compound and 4-iodotoluene.

Materials:

-

This compound

-

4-Iodotoluene

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Anhydrous and degassed N,N-dimethylformamide (DMF)

Procedure:

-

In a dry Schlenk tube under an inert atmosphere, combine this compound (1.0 eq) and 4-iodotoluene (1.1 eq).

-

Add Pd₂(dba)₃ (0.01 eq) and P(o-tol)₃ (0.04 eq).

-

Add anhydrous and degassed DMF.

-

Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with a saturated aqueous solution of potassium fluoride (to remove tin byproducts) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield 6-(4-tolyl)isoquinoline.

Trustworthiness and Self-Validating System: The progress of the reaction can be monitored by TLC, observing the consumption of the starting materials and the appearance of the product spot. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The removal of tin byproducts is crucial and can be verified by ¹H NMR (absence of signals corresponding to the butyl groups of the tin reagent).

Troubleshooting and Field-Proven Insights

-

Low Yields:

-

Catalyst Deactivation: Ensure strictly anhydrous and oxygen-free conditions. Degas the solvent thoroughly. Consider using a different palladium source or ligand.

-

Inefficient Transmetalation: The addition of a copper(I) co-catalyst (e.g., CuI) can sometimes accelerate the transmetalation step.

-

-

Formation of Homocoupled Products:

-

This can occur if the oxidative addition is slow or if there are issues with the purity of the reagents. Ensure high-purity starting materials and a well-maintained inert atmosphere.

-

-

Difficulty in Removing Tin Byproducts:

-

Washing with aqueous KF is a standard and effective method. Multiple washes may be necessary. Alternatively, treatment with DBU/water or purification on fluoride-impregnated silica gel can be employed.

-

Conclusion

This compound is a powerful and versatile reagent for the synthesis of functionalized isoquinoline derivatives. Its application in the Stille cross-coupling reaction provides a reliable method for the formation of carbon-carbon bonds at the C6 position of the isoquinoline core, a key strategic location for modulating biological activity in drug discovery programs. This guide has provided a detailed overview of its synthesis, properties, and practical applications, along with experimental protocols and troubleshooting advice, to facilitate its effective use in the research laboratory. The continued exploration of the reactivity of this and related organostannanes will undoubtedly lead to the discovery of novel molecules with significant therapeutic potential.

References

-

Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angew. Chem. Int. Ed. Engl.1986 , 25 (6), 508–524. [Link]

-

Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Org. React.1997 , 50, 1–652. [Link]

-

Scott, W. J.; Stille, J. K. Palladium-catalyzed coupling of vinyl triflates with organostannanes. A short synthesis of pleraplysillin-1. J. Am. Chem. Soc.1986 , 108 (11), 3033–3040. [Link]

-

NROChemistry. Stille Coupling. [Link]

-

Wikipedia. Isoquinoline. [Link]

-

Wikipedia. Stille reaction. [Link]

-

FooDB. Showing Compound Isoquinoline (FDB012557). [Link]

-

Ataman Kimya. ISOQUINOLINE. [Link]

-

PubChem. Isoquinoline. [Link]

-

Organic Chemistry Portal. Isoquinoline synthesis. [Link]

-

Chemistry LibreTexts. Stille Coupling. [Link]

-

PubMed. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. [Link]

Sources

A Technical Guide to 6-(Tributylstannyl)isoquinoline: Synthesis, Properties, and Applications in Cross-Coupling Chemistry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides an in-depth technical overview of 6-(Tributylstannyl)isoquinoline, a specialized organostannane reagent crucial for modern organic synthesis. With a molecular weight of approximately 418.2 g/mol , this compound serves as a versatile building block for introducing the isoquinoline-6-yl moiety into complex molecules. Its primary application lies in palladium-catalyzed Stille cross-coupling reactions, a powerful method for forming carbon-carbon bonds. The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. This document details the physicochemical properties, a validated synthesis protocol, mechanistic insights into its application in Stille couplings, and critical safety information for laboratory professionals.

Physicochemical Properties

This compound is an air- and moisture-stable, though toxic, organometallic compound. Its key properties are summarized below, providing foundational data for its use in a research setting. As an isomer of the more commonly documented 1- and 7-substituted variants, it shares the same molecular formula and weight.[1][2]

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₃NSn | [3] |

| Molecular Weight | 418.2 g/mol | [3] |

| CAS Number | 220514-06-7 | [3] |

| Appearance | Expected to be a colorless to pale yellow oil/liquid | [1] |

| Boiling Point | 454.8 ± 37.0 °C (Predicted) | [3] |

| pKa | 5.38 ± 0.14 (Predicted) | [3] |

Caption: Structure of this compound.

Synthesis and Purification

The most direct and reliable method for synthesizing this compound is through the palladium-catalyzed stannylation of a corresponding halo-isoquinoline, typically 6-bromoisoquinoline. This approach offers high regioselectivity and good yields.

Retrosynthetic Analysis & Causality

The synthesis strategy hinges on the palladium-catalyzed reaction between an organodistannane, such as hexabutyldistannane ((Bu₃Sn)₂), and an aryl halide. 6-Bromoisoquinoline is the preferred starting material due to its commercial availability and optimal reactivity in palladium-catalyzed cycles—it is more reactive than the corresponding chloride but less expensive and more stable than the iodide. The palladium catalyst, typically in its Pd(0) oxidation state, is essential as it initiates the catalytic cycle by undergoing oxidative addition into the carbon-bromine bond.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

This protocol describes a representative procedure for the synthesis of the title compound. All operations must be conducted in a certified fume hood using appropriate personal protective equipment (PPE), as organotin compounds are highly toxic. [4][5]

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add 6-bromoisoquinoline (1.0 eq), hexabutyldistannane (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

-

Causality: A flame-dried flask and inert nitrogen atmosphere are critical to prevent moisture from interfering with the catalyst and reagents. Pd(PPh₃)₄ is a common, reliable Pd(0) source for Stille-type reactions.[6] An excess of the distannane ensures complete consumption of the starting halide.

-

-

Solvent Addition: Add anhydrous, degassed toluene via cannula to the flask to achieve a concentration of approximately 0.1 M with respect to the 6-bromoisoquinoline.

-

Causality: Toluene is a high-boiling, non-polar solvent suitable for this reaction. Degassing (e.g., by sparging with nitrogen) is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting 6-bromoisoquinoline is consumed.

-

Workup: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the toluene. To the residue, add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour.

-

Causality: The KF workup is a standard and highly effective method for removing excess tin reagents. Fluoride has a high affinity for tin, forming insoluble tributyltin fluoride (Bu₃SnF), which precipitates and can be easily filtered off.

-

-

Extraction: Filter the slurry through a pad of Celite®, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel, wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the filtrate in vacuo. Purify the crude residue by flash column chromatography on silica gel.[7]

-

Causality: Flash chromatography is necessary to separate the desired product from non-polar byproducts (like tetrabutyltin) and residual starting materials. A typical eluent system would be a gradient of ethyl acetate in hexanes.

-

The Role in Stille Cross-Coupling Reactions

This compound is primarily used as the organostannane partner in the Stille cross-coupling reaction. This reaction is a cornerstone of modern synthetic chemistry for its reliability, mild conditions, and exceptional tolerance of a wide array of functional groups, making it invaluable in drug discovery.[8][9]

Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a palladium complex. The generally accepted mechanism consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[10]

-

Oxidative Addition: The active Pd(0) catalyst reacts with an organic electrophile (R¹-X, e.g., an aryl halide or triflate), inserting into the carbon-halide bond. This oxidizes the palladium from Pd(0) to a Pd(II) species.

-

Transmetalation: The organostannane (in this case, this compound) reacts with the Pd(II) complex. The isoquinoline group is transferred from the tin atom to the palladium center, displacing the halide, and forming a new Pd(II) intermediate. This is often the rate-determining step.

-

Reductive Elimination: The two organic groups (R¹ and the isoquinoline-6-yl) on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the final product (R¹-isoquinoline). This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Caption: A simplified diagram of the Stille cross-coupling catalytic cycle.

Experimental Protocol: Stille Coupling with an Aryl Halide

This protocol provides a general procedure for coupling this compound with a representative aryl bromide.

-

Reaction Setup: In a nitrogen-flushed vial, combine the aryl bromide (1.0 eq), this compound (1.1 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 eq), and a suitable phosphine ligand such as triphenylarsine (AsPh₃, 0.1 eq).

-

Causality: A slight excess of the organostannane ensures the complete reaction of the potentially more valuable aryl halide. Pd₂(dba)₃ is a common Pd(0) precursor, and the phosphine (or arsine) ligand is crucial for stabilizing the palladium catalyst and facilitating the oxidative addition and reductive elimination steps.

-

-

Solvent and Base: Add anhydrous, degassed 1,4-dioxane or DMF.

-

Reaction Execution: Seal the vial and heat the mixture to 80-100 °C for 8-16 hours, monitoring by TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction, dilute with ethyl acetate, and perform the aqueous KF workup as described in section 3.2. Purify the crude product via flash column chromatography to yield the desired 6-arylisoquinoline.

Spectroscopic Characterization

Confirming the structure and purity of this compound is achieved through standard spectroscopic methods.

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons on the isoquinoline core. Additionally, complex multiplets will appear in the aliphatic region (approx. 0.9-1.6 ppm) corresponding to the 27 protons of the three butyl groups. The protons on the alpha-methylene group (CH₂ directly attached to tin) will often show satellite peaks due to coupling with the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn).[11]

-

¹³C NMR: Aromatic signals for the 9 carbons of the isoquinoline ring and 4 distinct signals for the butyl group carbons will be present.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the multiple stable isotopes of tin, which is a definitive confirmation of the compound's identity.

Safety, Handling, and Storage

Organotin compounds are highly toxic and require stringent safety measures. [12]

-

Toxicity: Tributyltin derivatives are neurotoxins and immunotoxins. They are toxic by inhalation, ingestion, and skin absorption.[5][12] Chronic exposure can lead to severe health effects. They are also highly toxic to aquatic life.

-

Handling: Always handle this compound and other organostannanes in a high-efficiency chemical fume hood.[13] Wear appropriate PPE, including a lab coat, safety glasses, and heavy-duty nitrile or neoprene gloves (double-gloving is recommended). Avoid creating aerosols or dust.

-

Storage: Store the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, and well-ventilated area away from strong oxidizing agents.[13]

-

Waste Disposal: All organotin waste, including contaminated consumables (needles, silica gel, gloves), must be collected in a dedicated, sealed hazardous waste container and disposed of according to institutional and governmental regulations.

Conclusion

This compound is a powerful and highly specialized chemical reagent. Its value lies in its ability to cleanly and efficiently introduce the medicinally relevant isoquinoline-6-yl scaffold into diverse molecular architectures via the Stille cross-coupling reaction. While its synthesis and handling demand expertise and adherence to strict safety protocols due to the toxicity of organotin compounds, its utility in accelerating the synthesis of complex target molecules makes it an indispensable tool for researchers in pharmaceutical and materials science.

References

-

The Good Scents Company. 6(or 8)-isobutyl quinoline, 68198-80-1. [Link]

-

American Elements. 1-(tributylstannyl)isoquinoline | CAS 884658-29-1. [Link]

-

PubChem - NIH. 7-(Tributylstannyl)isoquinoline | C21H33NSn | CID 46840019. [Link]

-

ResearchGate. Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5Bis(trimethylstannyl)tellurophene. [Link]

-

Organic Chemistry Portal. Isoquinoline synthesis. [Link]

-

CDC Stacks. ORGANOTIN COMPOUNDS. [Link]

-

ResearchGate. Efficient Synthesis of 5- and 6-Tributylstannylindoles and Their Reactivity with Acid Chlorides in the Stille Coupling Reaction. [Link]

-

Nanyang Technological University. A concise synthesis of isoquinolines from pyridines. [Link]

-

Organic Syntheses. tributyl[(methoxymethoxy)methyl]stannane. [Link]

-

Química Organica.org. Isoquinoline synthesis. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]

-

Australian Government - DCCEEW. Organo-tin compounds. [Link]

-

University of California, Berkeley. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). [Link]

-

Semantic Scholar. NMR Spectra and structures of organotin compounds. [Link]

-

FooDB. Showing Compound Isoquinoline (FDB012557). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Stille Coupling with Ethynyltributylstannane: A Guide for Synthesis. [Link]

-

MDPI. Isoquinolone Syntheses by Annulation Protocols. [Link]

-

Wikipedia. Stille reaction. [Link]

-

CAS Common Chemistry. 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline. [Link]

-

Organic Syntheses. tributyl(3-methyl-2-butenyl)tin. [Link]

-

PubMed. 1H NMR-based metabonomic investigation of tributyl phosphate exposure in rats. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. 7-(Tributylstannyl)isoquinoline | C21H33NSn | CID 46840019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 220514-06-7 [amp.chemicalbook.com]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Stille reaction - Wikipedia [en.wikipedia.org]

- 9. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]

- 10. nbinno.com [nbinno.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 13. fishersci.fr [fishersci.fr]

An In-depth Technical Guide to the Synthesis of 6-(Tributylstannyl)isoquinoline for Advanced Cross-Coupling Applications

Abstract

6-(Tributylstannyl)isoquinoline is a critical organometallic intermediate, prized in the fields of medicinal chemistry and materials science for its role as a versatile building block in palladium-catalyzed cross-coupling reactions, particularly the Stille coupling. Its strategic importance lies in the ability to introduce the isoquinoline scaffold—a core component of numerous biologically active compounds—into complex molecular architectures. This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound, starting from the readily available precursor, 6-bromoisoquinoline. We will delve into the strategic considerations, the underlying reaction mechanism, a detailed step-by-step experimental procedure, and the critical safety protocols required for handling organotin compounds. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reliable method for preparing this key synthetic intermediate.

Introduction and Strategic Overview

The isoquinoline nucleus is a privileged scaffold in drug discovery, forming the structural core of many natural alkaloids and synthetic pharmaceuticals.[1][2][3] Consequently, efficient methods for its derivatization are of paramount importance. Organostannanes, such as this compound, serve as highly effective nucleophilic partners in Stille cross-coupling reactions, allowing for the formation of carbon-carbon bonds under mild and functional-group-tolerant conditions.

The primary synthetic strategy detailed herein involves the palladium-catalyzed stannylation of an aryl halide precursor, 6-bromoisoquinoline.[4] This approach is favored due to the commercial availability and relative stability of 6-bromoisoquinoline and the high efficiency of the palladium-catalyzed reaction with a suitable tin source, such as hexabutylditin ((Bu₃Sn)₂).

The overall transformation is as follows:

This guide will first detail the synthesis of the necessary starting material, 6-bromoisoquinoline, before presenting the core protocol for the stannylation reaction.

Synthesis of the Precursor: 6-Bromoisoquinoline

While 6-bromoisoquinoline is commercially available, its synthesis in the laboratory is often required. A common and effective method is a modification of the Pomeranz-Fritsch reaction, which constructs the isoquinoline core from more basic starting materials.[5][6]

A validated procedure starts from 4-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal.[5][6] The multi-step process involves the formation of an imine, cyclization, and subsequent aromatization to yield the desired product.

Key Steps in 6-Bromoisoquinoline Synthesis: [5][6]

-

Imine Formation: Reaction of 4-bromobenzaldehyde with aminoacetaldehyde dimethyl acetal in toluene with azeotropic removal of water.

-

Intermediate Formation: The resulting residue is treated with ethyl chloroformate and then trimethyl phosphite.

-

Cyclization and Aromatization: The crucial ring-closing step is mediated by a strong Lewis acid, titanium tetrachloride (TiCl₄), followed by a careful workup to isolate 6-bromoisoquinoline.

This synthesis, while multi-step, provides a reliable route to the key precursor for the subsequent stannylation reaction.[5]

Palladium-Catalyzed Stannylation: Mechanism and Rationale

The conversion of 6-bromoisoquinoline to this compound is achieved via a palladium-catalyzed cross-coupling reaction. The mechanism, a variant of the Stille coupling catalytic cycle, is a well-established process in organometallic chemistry.[7]

The catalytic cycle proceeds through three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], reacts with 6-bromoisoquinoline. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a Pd(II) intermediate.[7]

-

Transmetalation: The organopalladium(II) complex then reacts with hexabutylditin. A tributylstannyl group is transferred from the ditin reagent to the palladium center, displacing the bromide ion and forming a new organopalladium complex containing both the isoquinoline and tributylstannyl moieties.

-

Reductive Elimination: This is the final, product-forming step. The desired this compound is expelled from the palladium coordination sphere, and the Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.

The choice of Pd(PPh₃)₄ as the catalyst is strategic; it is a commercially available, relatively air-stable Pd(0) source that readily initiates the catalytic cycle through oxidative addition.[8][9]

Mechanism Diagram

Caption: Catalytic cycle for the palladium-catalyzed stannylation of 6-bromoisoquinoline.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 6-bromoisoquinoline. Extreme caution must be exercised when handling organotin compounds due to their high toxicity. [10][11][12]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Properties |

| 6-Bromoisoquinoline | C₉H₆BrN | 208.06 | 1.00 g | 4.81 | Light brown solid[5] |

| Hexabutylditin | C₂₄H₅₄Sn₂ | 579.98 | 3.34 g (2.2 mL) | 5.77 (1.2 eq) | Colorless liquid, toxic |

| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 278 mg | 0.24 (5 mol%) | Yellow solid, air-sensitive |

| Toluene | C₇H₈ | 92.14 | 25 mL | - | Anhydrous, degassed |

Equipment

-

Three-neck round-bottom flask (100 mL), flame-dried

-

Reflux condenser and nitrogen/argon inlet

-

Magnetic stirrer and heating mantle

-

Syringes and needles for transfer of reagents[13]

-

Standard glassware for workup and purification

-

Silica gel for column chromatography

Step-by-Step Procedure

-

Inert Atmosphere Setup: Assemble the flame-dried three-neck flask with a condenser and a nitrogen inlet. Allow the system to cool to room temperature under a steady flow of inert gas.

-

Reagent Addition: To the flask, add 6-bromoisoquinoline (1.00 g, 4.81 mmol) and tetrakis(triphenylphosphine)palladium(0) (278 mg, 0.24 mmol).

-

Solvent Addition: Add anhydrous, degassed toluene (25 mL) via syringe.

-

Stannyl Reagent Addition: Using a syringe, carefully add hexabutylditin (2.2 mL, 5.77 mmol) to the stirring reaction mixture.[13] The solution may change color.

-

Reaction: Heat the mixture to reflux (approx. 110 °C) under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.

-

Cooling and Quenching: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

-

Workup - Filtration: Dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional ethyl acetate.

-

Workup - Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF). This step is crucial for removing tin byproducts as insoluble fluorides. Stir the biphasic mixture vigorously for 1-2 hours before separating the layers. Repeat the KF wash.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product as an oil.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. The product is a colorless to pale yellow oil.

Safety, Handling, and Waste Disposal

Organotin compounds are highly toxic and pose a significant health risk. [11][13] They can be absorbed through the skin and are toxic upon inhalation or ingestion.[10][11]

-

Engineering Controls: All manipulations must be performed in a well-ventilated chemical fume hood.[10][13]

-

Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemically resistant gloves at all times.[13]

-

Handling: Use syringes and needles for transferring liquid organotin reagents to minimize exposure.[10][13] Avoid creating aerosols or dust.

-

Waste Disposal: All waste containing organotin compounds, including contaminated glassware, gloves, and Celite, is classified as hazardous waste.[10][14] It must be collected in a dedicated, sealed, and clearly labeled container for disposal according to institutional guidelines.[11][14] Do not mix with other waste streams.[14]

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Conclusion

The palladium-catalyzed stannylation of 6-bromoisoquinoline provides a reliable and efficient route to this compound, a valuable intermediate for organic synthesis. By understanding the underlying mechanism and adhering strictly to the detailed experimental and safety protocols, researchers can confidently prepare this compound for use in a wide array of cross-coupling applications. The key to success lies in maintaining an inert atmosphere, using anhydrous conditions, and exercising extreme caution during the handling and disposal of all organotin-containing materials.

References

- A Comparative Guide to 6-Bromoisoquinoline-1-carbonitrile and Other Bromo-isoquinolines for Researchers and Drug Development Pro. (n.d.). Benchchem.

- Essential Safety and Operational Protocols for Handling Organotin Compounds. (n.d.). Benchchem.

- 6-Bromoisoquinoline synthesis. (n.d.). ChemicalBook.

- Synthesis of 6-Bromoisoquinoline-1-carbonitrile: A Technical Guide. (n.d.). Benchchem.

- Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). (n.d.). The National Academies Press.

- ORGANOTIN COMPOUNDS. (n.d.). CDC Stacks.

- SAFETY DATA SHEET. (2024, July 13). Sigma-Aldrich.

- Standard Operating Procedures. (n.d.). Del Valle Lab.

- Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions. (n.d.). ResearchGate.

- Investigation of the Selectivity of the Palladium-Catalyzed Aroylation and Arylation of Stannyl Glycals with Aroyl Chlorides. (2021, March 19). ACS Omega.

- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize.

- Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline.

- Isoquinoline. (n.d.). Wikipedia.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 3. Isoquinoline - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. 6-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nobelprize.org [nobelprize.org]

- 8. Investigation of the Selectivity of the Palladium-Catalyzed Aroylation and Arylation of Stannyl Glycals with Aroyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 12. stacks.cdc.gov [stacks.cdc.gov]

- 13. delvallelab.weebly.com [delvallelab.weebly.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

physical properties of 6-(tributylstannyl)isoquinoline

An In-Depth Technical Guide to 6-(Tributylstannyl)isoquinoline: Properties, Synthesis, and Application

For the modern researcher in synthetic chemistry and drug development, organostannanes are indispensable tools for the construction of complex molecular architectures. Among these, this compound stands out as a versatile building block for introducing the isoquinoline moiety, a privileged scaffold found in numerous biologically active compounds. This guide provides a comprehensive overview of its core physical properties, spectroscopic signature, a validated synthetic approach, and its application in palladium-catalyzed cross-coupling reactions.

Core Chemical and Physical Properties

This compound is a high-boiling point, non-polar organometallic compound. Its properties are largely defined by the interplay between the large, lipophilic tributyltin group and the polar, aromatic isoquinoline core. The data presented below is a synthesis of experimentally determined values for related compounds and predicted values from computational models.

| Property | Value | Source / Comment |

| Molecular Formula | C₂₁H₃₃NSn | [1] |

| Molecular Weight | 418.2 g/mol | [1] |

| CAS Number | 220514-06-7 | [1] |

| Appearance | Colorless to pale yellow oil | Inferred from similar organostannanes like 1-(tributylstannyl)isoquinoline.[2] |

| Boiling Point | 454.8 ± 37.0 °C | Predicted value. The high boiling point is typical for organostannanes of this molecular weight.[1] |

| Solubility | Insoluble in water. Soluble in common organic solvents (THF, Dioxane, Toluene, DMF, CH₂Cl₂). | The parent isoquinoline is soluble in organic solvents, and the large alkyl groups of the stannane moiety enhance lipophilicity.[3] |

| pKa | 5.38 ± 0.14 | Predicted value. This is slightly more basic than the parent isoquinoline (pKa = 5.14), likely due to the electron-donating nature of the stannyl group.[1] |

Spectroscopic Characterization: An Analytical Fingerprint

Accurate characterization is paramount for ensuring the purity and identity of any reagent. While a definitive experimental spectrum for this specific compound is not publicly available, a detailed prediction based on established principles of NMR spectroscopy provides a reliable analytical framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this compound. The expected chemical shifts (referenced to TMS in CDCl₃) are detailed below.

¹H NMR (Proton NMR): The proton spectrum is characterized by two distinct regions: the aromatic signals of the isoquinoline core and the aliphatic signals of the butyl chains.

-

Aromatic Region (δ 7.5 - 9.3 ppm): The protons on the isoquinoline ring will appear in this region. The proton at C1 (δ ~9.2 ppm) is typically the most deshielded due to its proximity to the nitrogen atom. The other five aromatic protons will appear as a series of doublets and multiplets. The tributylstannyl group at C6 will induce slight shifts compared to unsubstituted isoquinoline.[4]

-

Aliphatic Region (δ 0.9 - 1.6 ppm): The signals for the three butyl groups are characteristic.

-

-CH₃ (δ ~0.9 ppm): A triplet, integrating to 9H.

-

-Sn-CH₂- (δ ~1.1 ppm): A triplet, integrating to 6H, often showing satellite peaks from coupling to tin isotopes.

-

-CH₂-CH₂-CH₃ (δ ~1.3 ppm): A sextet, integrating to 6H.

-

-Sn-CH₂-CH₂- (δ ~1.5 ppm): A multiplet, integrating to 6H.

-

¹³C NMR (Carbon NMR): The carbon spectrum complements the proton data, confirming the carbon skeleton.

-

Aromatic Carbons (δ 120 - 155 ppm): Nine distinct signals are expected for the isoquinoline ring carbons. The carbon atom directly attached to the tin (ipso-carbon, C6) will show a characteristic large coupling constant (¹J(¹¹⁹Sn-¹³C)) of several hundred Hz. The C1 and C3 carbons adjacent to the nitrogen will also be distinct.[5]

-

Aliphatic Carbons (δ 10 - 30 ppm): Four signals are expected for the butyl chains.

-

-Sn-CH₂- (δ ~10 ppm)

-

-CH₃ (δ ~13.7 ppm)

-

-Sn-CH₂-CH₂- (δ ~27.3 ppm)

-

-CH₂-CH₂-CH₃ (δ ~29.1 ppm)

-

¹¹⁹Sn NMR (Tin NMR): This technique is highly specific for organotin compounds and provides direct information about the chemical environment of the tin atom.

-

Expected Chemical Shift (δ -10 to -40 ppm): For a tetra-coordinate aryltributylstannane like this compound, the ¹¹⁹Sn chemical shift is expected to appear in the upfield region relative to the standard reference, tetramethyltin (SnMe₄).[6][7] This distinguishes it from tin halides or more Lewis acidic species which appear further downfield.

Synthesis and Purification Protocol

The synthesis of this compound is most reliably achieved via a halogen-metal exchange followed by quenching with an electrophilic tin reagent. The following protocol is a robust procedure derived from established methods for analogous transformations.[8]

Step-by-Step Synthesis Workflow

-

Reaction Setup: An oven-dried, three-neck round-bottom flask is equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. The flask is purged with dry argon or nitrogen for 15-20 minutes.

-

Initial Reagents: 6-Bromoisoquinoline (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) under the inert atmosphere.

-

Metal-Halogen Exchange: The solution is cooled to -78 °C using a dry ice/acetone bath. To this solution, n-butyllithium (n-BuLi, 1.05 eq, typically 2.5 M in hexanes) is added dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The formation of the 6-isoquinolinyllithium intermediate is typically rapid.

-

Stannylation: After stirring at -78 °C for 30 minutes, tributyltin chloride (Bu₃SnCl, 1.1 eq) is added dropwise.

-

Reaction Completion: The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-16 hours.

-

Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted three times with diethyl ether or ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the final product.

Caption: Proposed workflow for the synthesis of this compound.

Reactivity and Application: The Stille Cross-Coupling

The primary utility of this compound is as a nucleophilic partner in the Stille cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the C6 position of the isoquinoline and an sp²-hybridized carbon of an organic halide or triflate.[3] The reaction is valued for its tolerance of a wide variety of functional groups and its generally mild reaction conditions.[9]

Mechanism of the Stille Coupling

The catalytic cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R-X) to form a Pd(II) complex.

-

Transmetalation: The organostannane exchanges its organic group (the isoquinoline moiety) with the halide on the palladium center. This is often the rate-determining step.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.[1]

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Representative Experimental Protocol: Stille Coupling

The following is a general protocol for the coupling of this compound with an aryl bromide.

-

Reagent Preparation: To a flame-dried Schlenk flask, add the aryl bromide (1.0 eq), this compound (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0), 0.05 eq).

-

Solvent and Inerting: Anhydrous and degassed solvent (e.g., toluene or dioxane) is added. The flask is evacuated and backfilled with argon three times.

-

Reaction: The mixture is heated to a temperature between 80-110 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS).

-

Workup: Upon cooling, the reaction mixture is diluted with an organic solvent and washed with an aqueous solution of potassium fluoride (KF). The KF solution reacts with the tributyltin bromide byproduct to form an insoluble precipitate, which can be removed by filtration through celite.

-

Purification: The filtrate is washed with water and brine, dried over Na₂SO₄, and concentrated. The crude product is then purified by column chromatography.[1]

Safety, Handling, and Storage

CAUTION: Organotin compounds are highly toxic. All handling should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

-

Toxicity: Harmful if swallowed and toxic in contact with skin.[10] Organostannanes can affect the central nervous system and should be handled with extreme care.

-

Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[10] In case of accidental contact, wash the affected area immediately with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It should be stored away from strong oxidizing agents. Due to its high boiling point, it is not significantly volatile at room temperature but should still be handled as a non-volatile toxic substance.

Conclusion

This compound is a key reagent for the synthesis of complex molecules containing the 6-isoquinolyl subunit. Its utility in the Stille cross-coupling reaction provides a reliable method for C-C bond formation under relatively mild conditions. A thorough understanding of its physical and spectroscopic properties, combined with robust protocols for its synthesis and handling, empowers researchers to effectively utilize this valuable building block in the fields of medicinal chemistry and materials science.

References

-

ResearchGate. 119 Sn NMR spectra of 1 in various solvents showing the dependence of δ... Available at: [Link]

- N/A

-

ResearchGate. 119 Sn NMR spectra of aryl tin compounds with potential chelating groups. Available at: [Link]

-

IMSERC. NMR Periodic Table: Tin NMR. Available at: [Link]

- N/A

-

PubChem. Isoquinoline. Available at: [Link]

-

ResearchGate. Efficient Synthesis of 5- and 6-Tributylstannylindoles and Their Reactivity with Acid Chlorides in the Stille Coupling Reaction. Available at: [Link]

- N/A

-

Organic Chemistry Portal. Stille Coupling. Available at: [Link]

-

Wikipedia. Stille reaction. Available at: [Link]

- N/A

- N/A

- N/A

- N/A

- N/A

- N/A

- N/A

- N/A

-

American Elements. 1-(tributylstannyl)isoquinoline. Available at: [Link]

- N/A

- N/A

- N/A

Sources

- 1. Stille Coupling | NROChemistry [nrochemistry.com]

- 2. americanelements.com [americanelements.com]

- 3. Stille Coupling [organic-chemistry.org]

- 4. Isoquinoline | C9H7N | CID 8405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Isoquinoline(119-65-3) 13C NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]

- 8. researchgate.net [researchgate.net]

- 9. Stille reaction - Wikipedia [en.wikipedia.org]

- 10. Syntheses, structures, and (1)H, (13)C{(1)H} and (119)Sn{(1)H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Navigating the Utility and Hazards of Organostannanes

An In-Depth Technical Guide to the Safe Handling of 6-(tributylstannyl)isoquinoline

Authored for Researchers, Scientists, and Drug Development Professionals

This compound is a valuable reagent in modern organic synthesis, primarily utilized in Stille cross-coupling reactions to form carbon-carbon bonds. This capability makes it a key building block in the synthesis of complex molecules, including pharmaceutically active compounds. The isoquinoline moiety is a structural component found in numerous alkaloids and therapeutic agents.[1][2] However, the potent reactivity of this organostannane is matched by its significant toxicity, a characteristic of the tributyltin (TBT) class of compounds.[3][4]

This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound. As Senior Application Scientists, our goal is to merge established safety protocols with the practical realities of a research environment. The procedures outlined herein are designed to be self-validating systems, ensuring that risk is minimized at every step, from material receipt to waste neutralization. Adherence to these protocols is not merely procedural; it is a cornerstone of scientific integrity and laboratory safety.

Toxicological Profile and Hazard Identification

Organotin compounds, particularly tri-substituted derivatives like tributyltins, are among the most toxic organometallic substances used in the laboratory.[5][6] The toxicity of this compound is primarily driven by the tributyltin moiety.

Routes of Exposure and Primary Health Hazards: The primary routes of exposure are inhalation of vapors, dermal absorption, and ingestion.[4][7] Tributyltin compounds are highly irritating to the skin and mucous membranes, with skin contact potentially leading to chemical burns.[3] Systemic effects are severe and can manifest even from seemingly minor exposures.

-

Immunotoxicity: TBT compounds are potent immunotoxins, particularly affecting the thymus gland.[6]

-

Neurotoxicity: While less neurotoxic than trimethyltin or triethyltin compounds, TBTs can still pose risks to the central nervous system.[6]

-

Endocrine Disruption: Tributyltin is a known endocrine disruptor, capable of interfering with hormone levels.[8]

-

Organ Damage: Prolonged or repeated exposure can cause damage to organs, including the liver and bile duct.[3][6]

All personnel must be thoroughly trained on these hazards before being authorized to handle the compound.[7]

| Hazard Class | Description | Primary Target Organs |

| Acute Toxicity (Oral, Dermal) | Toxic if swallowed; Harmful in contact with skin.[9] | Gastrointestinal Tract, Skin |

| Skin Corrosion/Irritation | Causes skin irritation and may cause chemical burns.[3] | Skin |

| Eye Damage/Irritation | Causes serious eye irritation.[5] | Eyes |

| Specific Target Organ Toxicity | Causes damage to organs through prolonged or repeated exposure.[9] | Immune System (Thymus), Liver, Endocrine Glands[6] |

| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects. | Aquatic Ecosystems |

Hierarchy of Controls: A Multi-Layered Safety Approach

Effective management of the risks associated with this compound requires a multi-layered approach, prioritizing engineering controls and administrative procedures over sole reliance on personal protective equipment (PPE).

Caption: Hierarchy of Controls for Managing Chemical Hazards.

Engineering Controls

The primary engineering control for handling this compound is a properly functioning and certified chemical fume hood.[5] All manipulations, including weighing, transferring, and reaction quenching, must be performed within the fume hood to prevent inhalation of vapors.[10] The work area should be equipped with an emergency eyewash station and safety shower, both of which must be tested regularly.[7]

Administrative Controls

-

Designated Area: A specific area within the fume hood must be designated for working with organotin compounds. This area should be clearly marked with warning signs.[5]

-

Standard Operating Procedures (SOPs): A detailed, written SOP for the entire workflow must be approved before any work begins. All personnel must be trained on this SOP.

-

Working Alone: Never handle organotin reagents when working alone in the laboratory.[10]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be worn at all times when handling the compound. A standard Level C protective ensemble is often recommended for organotins.[5]

| PPE Component | Specification | Rationale |

| Hand Protection | Double gloving with chemical-resistant gloves (e.g., nitrile inner, neoprene outer).[11] | Prevents skin contact. Organotins can penetrate single gloves. Inspect gloves before use. |

| Eye Protection | Chemical safety goggles and a full-face shield.[5][12] | Protects against splashes to the eyes and face. |

| Body Covering | A flame-resistant, chemical-impervious lab coat.[11] | Protects skin and clothing from contamination. Must be fully buttoned. |

| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges. | Required for weighing solids, cleaning up large spills, or if there is a risk of exceeding exposure limits.[5] |

Step-by-Step Protocol: Safe Transfer of Air-Sensitive Organostannanes

This compound is often supplied in an air-sensitive format, such as a Sure/Seal™ bottle.[10] The following protocol details the safe transfer of the liquid reagent using syringe techniques under an inert atmosphere.[13][14]

Materials:

-

Sure/Seal™ bottle of this compound

-

Dry, nitrogen-flushed reaction flask with a rubber septum

-

Inert gas source (Argon or Nitrogen) with a bubbler

-

Full PPE ensemble

Caption: Workflow for Transferring Air-Sensitive Organotin Reagents.

Procedure:

-

Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere.[10][16] Assemble the reaction apparatus in the fume hood. Don all required PPE.

-

Inert Atmosphere: Purge the reaction flask and the syringe/needle assembly with dry inert gas. A simple way to dry a syringe is to flush it with inert gas at least 10 times.[14][17]

-

Pressurize Reagent Bottle: Insert a needle from the inert gas line through the septum of the Sure/Seal™ bottle to create a slight positive pressure. The gas outlet should be vented through a mineral oil bubbler.[14]

-

Withdraw Reagent: Insert a clean, dry needle attached to a syringe through the septum. Submerge the tip of the needle below the liquid level and slowly withdraw the desired volume. Avoid pulling the plunger too quickly.

-

Inert Gas Blanket: Once the desired volume is acquired, pull the needle tip just above the liquid level and withdraw a small volume (~0.5 mL) of inert gas into the syringe. This gas blanket prevents the reagent from dripping and reacting with air at the needle tip.[10]

-

Transfer: Remove the syringe from the reagent bottle and quickly insert it into the septum of the reaction flask. Dispense the liquid reagent into the reaction.

-

Syringe Cleaning: Immediately after transfer, draw a suitable quenching solvent (e.g., toluene or hexanes) into the syringe, followed by a small amount of an oxidizing agent like bleach or 10% hydrogen peroxide solution to neutralize any residual organotin.[18][19] Dispose of this rinse into the designated organotin hazardous waste container. Repeat this rinse procedure at least three times.

Emergency Response Protocols

Prompt and correct action is critical in the event of an exposure or spill.[7] All personnel must be familiar with these procedures and the location of safety equipment.

Caption: Emergency Response Workflow for Chemical Incidents.

-

Skin Contact: Immediately remove all contaminated clothing.[20] Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5][7]

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention from an ophthalmologist.

-

Inhalation: Move the individual to fresh air.[5] If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[20] Seek immediate medical attention.[5]

-

Spill Cleanup: Evacuate and restrict access to the spill area.[5] Wearing full PPE, including respiratory protection, cover the spill with an inert absorbent material (e.g., vermiculite or sand). Carefully sweep the material into a dedicated, sealed container for hazardous waste disposal.[5] Do not use water to extinguish fires involving organotin reagents, as they can release flammable gas upon contact with water.[10]

Decontamination and Waste Disposal

All materials and surfaces contaminated with this compound are classified as hazardous waste and must be treated accordingly.[5][7]

Glassware Decontamination Protocol:

-

Initial Rinse: Rinse glassware with an organic solvent (e.g., hexanes or toluene) to remove the bulk of the organotin residue. Collect this rinse solvent in a designated organotin liquid waste container.[10]

-

Oxidative Quench: Submerge the rinsed glassware in a dedicated bath containing a 10% bleach solution or 20% nitric acid overnight in a fume hood.[19][21] This process oxidizes the toxic organotin compounds to less harmful tin oxides.[21]

-

Final Cleaning: After the oxidative soak, the glassware can be washed using standard laboratory procedures (e.g., Alconox and water), followed by a final rinse with acetone.[21]

Waste Disposal:

-

Liquid Waste: Collect all organotin-contaminated solvents and reaction mixtures in a clearly labeled, sealed, and bunded hazardous waste container.[5]

-

Solid Waste: All contaminated solid materials (gloves, absorbent pads, silica gel, filter paper) must be placed in a separate, sealed, and clearly labeled container for solid hazardous waste.[5][19]

-

Disposal Method: All organotin waste must be disposed of through a licensed hazardous waste management company. It is often sent to a controlled landfill or specialized incineration facility.[22] Never pour organotin waste down the drain.

Conclusion

The chemical utility of this compound is undeniable, but its safe application is entirely dependent on a disciplined and informed approach to handling. By understanding its toxicological profile and rigorously applying the hierarchy of controls—prioritizing fume hood use, adhering to strict protocols, and wearing appropriate PPE—researchers can effectively mitigate the risks. Every step, from transfer to disposal, must be executed with precision and a profound respect for the potential hazards involved. This diligence is the hallmark of a safe and trustworthy scientific practice.

References

- BenchChem. (2025). Essential Safety and Operational Protocols for Handling Organotin Compounds. Benchchem.

- Centers for Disease Control and Prevention. (n.d.). ORGANOTIN COMPOUNDS. CDC Stacks.

- Department of Climate Change, Energy, the Environment and Water, Australia. (2022). Organo-tin compounds. DCCEEW.

- El-Ela, A., et al. (n.d.). An Overview on Toxicity of Tributyltin.

- Wikipedia. (n.d.). Tributyltin. Wikipedia.

- Snoeij, N. J., et al. (1989). Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals. PubMed.

- Collaborative for Health & Environment. (n.d.). Tributyltin. CHE.

- Fisher Scientific. (n.d.).

- Del Valle Lab. (n.d.).

- MIT Department of Chemistry. (n.d.). Handling air-sensitive reagents AL-134.

- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.

- MilliporeSigma. (n.d.). Transferring Air-Sensitive Reagents.

- Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.

- BenchChem. (2025). Personal protective equipment for handling Diphenylstannane. Benchchem.

- ResearchGate. (2013). How do you get rid of organotin waste?.

- ECHEMI. (n.d.). Dealing with Organotin reactions.

- Reddit. (2022). Dealing with Organotin reactions.

- Sigma-Aldrich. (2024).

- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 2-(Tributylstannyl)thiophene.

- Reddit. (2017). How should I manage glassware that came in contact with organotin compounds?.

- University of Hawaii. (n.d.). UNIT 7: Personal Protective Equipment. CTAHR.

- Fisher Scientific. (2025).

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.

- Amerigo Scientific. (n.d.).

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 3. iscientific.org [iscientific.org]

- 4. One moment, please... [healthandenvironment.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. stacks.cdc.gov [stacks.cdc.gov]

- 8. Tributyltin - Wikipedia [en.wikipedia.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. delvallelab.weebly.com [delvallelab.weebly.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]

- 13. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 14. ehs.umich.edu [ehs.umich.edu]

- 15. research.unl.edu [research.unl.edu]

- 16. web.mit.edu [web.mit.edu]

- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 18. echemi.com [echemi.com]

- 19. reddit.com [reddit.com]

- 20. fishersci.com [fishersci.com]

- 21. reddit.com [reddit.com]

- 22. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 6-(Tributylstannyl)isoquinoline for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Organostannanes in Modern Drug Discovery

The isoquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmacologically active compounds.[1][2] The ability to functionalize this core at specific positions is paramount in medicinal chemistry for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.[2] Among the various synthetic tools available, palladium-catalyzed cross-coupling reactions, such as the Stille coupling, have emerged as powerful and versatile methods for the formation of carbon-carbon bonds.[3][4] These reactions rely on the use of organometallic reagents, and organostannanes, in particular, offer a unique combination of stability, functional group tolerance, and reactivity.[3]

6-(Tributylstannyl)isoquinoline is a key building block that enables the introduction of a wide array of substituents at the 6-position of the isoquinoline ring system. Its utility lies in its role as a stable, yet reactive, nucleophilic partner in Stille cross-coupling reactions, allowing for the facile construction of complex molecular architectures.[3] This guide provides a comprehensive overview of the commercial availability, synthesis, characterization, and applications of this compound, with a focus on providing practical, field-proven insights for its effective use in a research and development setting.

Part 1: Commercial Availability and Procurement

This compound (CAS No. 220514-06-7) is commercially available from a number of specialized chemical suppliers.[5] For researchers, the choice of supplier often depends on a combination of purity, available quantities, lead times, and cost. Below is a comparative summary of offerings from various vendors.

| Supplier | Product Number | Purity | Available Quantities | Price (USD) |

| Matrix Scientific | 070510 | 94% | 1g, 5g | $794 (1g), $2250 (5g) |

| AK Scientific | 7530AD | Not specified | 1g | $1121 |

| Chemenu | CM224190 | 95% | 1g, 5g | $520 (1g), $1473 (5g) |

| BOC Sciences | 220514-06-7 | Not specified | Inquiry | Inquiry |

| Chemrio | 238710 | Not specified | Inquiry | Inquiry |

Note: Prices and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Part 2: Synthesis of this compound

While commercially available, this compound can also be prepared in the laboratory, typically from 6-bromoisoquinoline. The synthesis involves two main stages: the preparation of the 6-bromoisoquinoline precursor and its subsequent stannylation.

Stage 1: Synthesis of 6-Bromoisoquinoline

A reliable method for the synthesis of 6-bromoisoquinoline is a Pomeranz-Fritsch-type reaction, starting from 4-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal.

Experimental Protocol: Synthesis of 6-Bromoisoquinoline

-

Imine Formation: A mixture of 4-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal in anhydrous toluene is refluxed under a Dean-Stark condenser for 12 hours. The solvent is then removed under vacuum.

-

Cyclization: The resulting residue is dissolved in anhydrous dichloromethane (DCM), and the solution is stirred for 30 minutes. The reaction mixture is cooled to 0 °C, and titanium tetrachloride (TiCl4) is added dropwise. The reaction is then stirred at 40 °C for 6 days.

-

Work-up and Purification: The reaction is quenched by pouring it onto ice, and the pH is adjusted to 8-9 with a 6N NaOH solution. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are then extracted with 3 M HCl. The acidic aqueous layer is neutralized to pH 7-8 with 3N NaOH and extracted twice with ethyl acetate. The combined organic layers from the final extraction are dried over anhydrous sodium sulfate and concentrated to yield 6-bromoisoquinoline.

Stage 2: Stannylation of 6-Bromoisoquinoline

The conversion of 6-bromoisoquinoline to this compound is typically achieved via a palladium-catalyzed reaction with a distannane reagent.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 6-bromoisoquinoline in anhydrous toluene are added hexabutylditin and a catalytic amount of tetrakis(triphenylphosphine)palladium(0) under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction: The mixture is heated to reflux and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford this compound.

Part 3: Analytical Characterization

Due to the lack of publicly available spectroscopic data for this compound, this section provides predicted data and references to the parent isoquinoline molecule for comparison. Researchers who synthesize or purchase this compound should perform their own analytical characterization to confirm its identity and purity.

Predicted Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show signals for the isoquinoline ring protons, likely in the range of δ 7.5-9.5 ppm. The signals for the tributyltin group will appear as multiplets in the upfield region, typically between δ 0.9 and 1.6 ppm.

-

¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum will display resonances for the nine carbons of the isoquinoline ring, anticipated between δ 120 and 155 ppm. The four distinct carbons of the butyl groups will appear in the upfield region, typically between δ 10 and 30 ppm.

-

Mass Spectrometry (EI): The mass spectrum is expected to show a molecular ion peak (M+) at m/z 419, corresponding to the molecular weight of the compound. Characteristic fragmentation patterns for the loss of butyl groups and the isoquinoline moiety would also be expected.

For reference, the parent isoquinoline molecule exhibits the following characteristic signals:

-

¹H NMR (CDCl₃): Signals are observed between δ 7.5 and 9.2 ppm.

-

¹³C NMR (CDCl₃): Resonances appear between δ 120 and 152 ppm.

-

MS (EI): A strong molecular ion peak is observed at m/z 129.[6]

Part 4: Applications in Cross-Coupling Reactions

The primary application of this compound is as a nucleophilic partner in Stille cross-coupling reactions. This reaction allows for the formation of a new carbon-carbon bond at the 6-position of the isoquinoline ring with a variety of organic electrophiles, such as aryl, heteroaryl, and vinyl halides or triflates.[3]

Sources

- 1. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. Stille reaction - Wikipedia [en.wikipedia.org]

- 4. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]

- 5. This compound | Chemrio [chemrio.com]

- 6. Isoquinoline synthesis [quimicaorganica.org]

The Isoquinoline Alkaloids: A Comprehensive Technical Guide to Their Diverse World in Nature

Abstract

Isoquinoline alkaloids represent a vast and structurally diverse class of nitrogen-containing secondary metabolites that are ubiquitously distributed throughout the plant kingdom.[1] For centuries, plants producing these compounds have been a cornerstone of traditional medicine, and in the modern era, they continue to be a prolific source of pharmacologically active agents.[1] This in-depth technical guide provides a comprehensive overview of the isoquinoline alkaloids, designed for researchers, scientists, and drug development professionals. The guide navigates through their classification, natural distribution, and biosynthetic origins. It further delves into the methodologies for their extraction, isolation, and structural elucidation, providing both foundational principles and detailed experimental protocols. Finally, this guide explores the significant biological activities of prominent isoquinoline alkaloids, with a focus on their mechanisms of action, offering insights into their therapeutic potential.

Introduction: The Chemical Brilliance of Isoquinoline Alkaloids

The isoquinoline alkaloids are characterized by the presence of an isoquinoline nucleus, a heterocyclic aromatic organic compound consisting of a benzene ring fused to a pyridine ring.[2] This core structure serves as a scaffold for an astonishing array of chemical diversity, giving rise to numerous subclasses with distinct pharmacological properties.[1] From the potent analgesic effects of morphine to the broad antimicrobial and metabolic regulatory activities of berberine, the therapeutic landscape of isoquinoline alkaloids is both historically significant and a fertile ground for future drug discovery.

This guide aims to provide a holistic understanding of these fascinating natural products, bridging the gap between their traditional uses and modern scientific investigation. We will explore the journey from the plant source to the elucidation of their complex structures and biological functions, equipping the reader with the fundamental knowledge required to operate in this exciting field of natural product chemistry.

Classification and Natural Occurrence: A Tour of Structural Diversity

The structural diversity of isoquinoline alkaloids has led to a classification system based on their chemical skeletons. These alkaloids are predominantly found in a number of plant families, including the Papaveraceae (poppy family), Berberidaceae (barberry family), Ranunculaceae (buttercup family), and Menispermaceae (moonseed family).[1]

The major classes of isoquinoline alkaloids include:

-

Simple Isoquinolines: These are the most basic members, often serving as precursors to more complex structures.

-

Benzylisoquinolines: This large and important group includes well-known alkaloids like papaverine and reticuline, the latter being a crucial intermediate in the biosynthesis of many other isoquinoline alkaloids.

-

Bisbenzylisoquinolines: These are dimeric alkaloids formed by the coupling of two benzylisoquinoline units, such as tubocurarine, a potent muscle relaxant.

-

Aporphines: Characterized by a tetracyclic ring system, this class includes compounds like apomorphine, which has applications in the treatment of Parkinson's disease.

-

Protoberberines: This group, which includes berberine and palmatine, possesses a characteristic tetracyclic system and exhibits a wide range of biological activities.

-

Phthalideisoquinolines: This class is exemplified by noscapine, known for its antitussive properties.

-

Benzophenanthridines: This group includes sanguinarine and chelerythrine, which are known for their antimicrobial and anticancer properties.

-

Morphinans: This class contains the powerful opioid analgesics morphine and codeine, derived from the opium poppy (Papaver somniferum).

The distribution of these alkaloid classes is often specific to certain plant genera, making chemotaxonomy a valuable tool in their study.

The Biosynthetic Blueprint: From Tyrosine to Complexity

The intricate structures of isoquinoline alkaloids originate from a common biosynthetic pathway that begins with the amino acid L-tyrosine. This precursor is converted into dopamine and 4-hydroxyphenylacetaldehyde, which then condense to form the central intermediate, (S)-norcoclaurine. A series of enzymatic reactions, including hydroxylations, methylations, and oxidative cyclizations, then lead to the vast array of isoquinoline alkaloid skeletons. A pivotal intermediate in this pathway is (S)-reticuline, which stands at a branch point leading to the formation of numerous classes of isoquinoline alkaloids, including morphinans, protoberberines, and benzophenanthridines.

Caption: Simplified biosynthetic pathway of major isoquinoline alkaloid classes from L-tyrosine.

Extraction and Isolation: Unlocking Nature's Chemical Secrets

The successful isolation of isoquinoline alkaloids from their natural sources is a critical first step in their study. The choice of extraction and purification methods depends on the specific alkaloid's physicochemical properties, its concentration in the plant material, and the nature of co-occurring compounds.

General Principles of Extraction

The basic nature of most alkaloids is the cornerstone of the classical acid-base extraction method. This technique leverages the differential solubility of the free base and salt forms of the alkaloid in aqueous and organic solvents.

Experimental Protocol: Generalized Acid-Base Extraction of Isoquinoline Alkaloids

-

Preparation of Plant Material: The dried and powdered plant material is the starting point. Grinding increases the surface area, facilitating efficient solvent penetration.

-

Initial Extraction:

-

Method A (Acidic Extraction): The plant material is macerated or percolated with a dilute aqueous acid (e.g., 1-5% HCl or H₂SO₄). This protonates the alkaloids, forming their salts, which are soluble in the aqueous medium.

-